molecular formula C9H11NO2 B6160101 2-methoxy-4,6-dimethylpyridine-3-carbaldehyde CAS No. 91591-78-5

2-methoxy-4,6-dimethylpyridine-3-carbaldehyde

Cat. No.: B6160101
CAS No.: 91591-78-5
M. Wt: 165.2
InChI Key:
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Description

2-methoxy-4,6-dimethylpyridine-3-carbaldehyde is a pyridine derivative with the molecular formula C9H11NO2. This compound is utilized in organic synthesis and pharmaceutical development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,6-dimethylpyridine-3-carbaldehyde typically involves the reaction of 2-methoxy-4,6-dimethylpyridine with an appropriate aldehyde precursor under controlled conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,6-dimethylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methyl groups on the pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: 2-methoxy-4,6-dimethylpyridine-3-carboxylic acid.

    Reduction: 2-methoxy-4,6-dimethylpyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-methoxy-4,6-dimethylpyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4,6-dimethylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4,6-dimethylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4,6-dimethylpyridine-3-carbaldehyde: Lacks the methoxy group, which can influence its chemical properties and reactivity.

    2-methoxy-3-pyridinecarboxaldehyde: Has a similar structure but differs in the position of the methyl groups.

Uniqueness

2-methoxy-4,6-dimethylpyridine-3-carbaldehyde is unique due to the presence of both methoxy and methyl groups on the pyridine ring, along with the aldehyde group at the 3-position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

CAS No.

91591-78-5

Molecular Formula

C9H11NO2

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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